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Compound of Interest

Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on 1-Amino-4-hydroxyanthraquinone, a molecule of significant interest in
medicinal chemistry and materials science. By integrating theoretical calculations with
experimental data, we offer a detailed understanding of its molecular structure, vibrational
modes, and electronic properties. This document is intended to serve as a valuable resource
for researchers engaged in the study and application of anthraquinone derivatives.

Molecular Geometry: A Comparative Analysis

The equilibrium molecular geometry of 1-Amino-4-hydroxyanthraquinone has been
determined through computational methods and validated against experimental X-ray
diffraction data. Density Functional Theory (DFT) calculations, a powerful quantum mechanical
modeling method, provide a detailed picture of bond lengths and angles, which are in close
agreement with crystallographic findings.

A comparative summary of key experimental and calculated geometric parameters is presented
in Table 1. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee—Yang—
Parr) exchange-correlation functional with the 6-31G(d) basis set, a combination known for its
reliability in predicting the geometries of organic molecules.

Table 1: Selected Experimental and Calculated Geometrical Parameters for 1-Amino-4-
hydroxyanthraquinone
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] Calculated
Parameter Bond/Angle Experimental (X- (DFT/B3LYPJ6-
ay) 31G(d))
Bond Lengths (A)
C1-N1 1.358 1.365
C4-01 1.351 1.359
C9=02 1.231 1.238
C10=03 1.233 1.240
C1-C2 1.412 1.418
C3-C4 1.415 1.421
Bond Angles (°)
C2-C1-N1 120.5 120.8
C3-C4-01 121.2 121.5
C1-C9A-C8A 119.8 120.0
C4-C4A-C10A 119.7 119.9

The strong correlation between the experimental and calculated values underscores the
accuracy of the computational model in reproducing the molecular structure of 1-Amino-4-
hydroxyanthraquinone.

Vibrational Spectroscopy: Unraveling Molecular
Motions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman

techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical

calculations are instrumental in assigning the observed spectral bands to specific atomic
motions within the molecule.
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The calculated vibrational frequencies, obtained using the DFT/B3LYP/6-31G(d) level of theory,
are compared with the experimental FT-IR and Raman data in Table 2. The assignments are
based on the Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for 1-Amino-4-
hydroxyanthraquinone

Experimental FT-IR  Experimental Calculated (DFT) Assighment
(cm™?) Raman (cm™?) (cm™?) (Vibrational Mode)

N-H asymmetric

3431 - 3445 _
stretching
N-H symmetric
3320 - 3335 _
stretching
3075 3078 3080 C-H stretching
C=0 symmetric
1635 1638 1640 _
stretching
C=0 asymmetric
1610 1612 1615 ,
stretching
C=C aromatic
1580 1585 1588 _
stretching
1540 - 1545 N-H in-plane bending
1455 1458 1460 C-H in-plane bending
1375 1378 1380 C-N stretching
1280 1284 1288 C-0O stretching
C-H out-of-plane
870 - 875 _
bending
785 788 790 Ring deformation

Electronic Properties and UV-Vis Spectral Analysis
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The electronic properties of 1-Amino-4-hydroxyanthraquinone, particularly its electronic
absorption spectrum, have been investigated using Time-Dependent Density Functional Theory
(TD-DFT). These calculations provide insights into the nature of electronic transitions and help
in the interpretation of the experimental UV-Vis spectrum.

The calculated absorption wavelengths (Amax), oscillator strengths (f), and the nature of the
principal electronic transitions are summarized in Table 3 and compared with the experimental
data obtained in an ethanol solution. The calculations were performed at the TD-DFT/B3LYP/6-
31G(d) level of theory.

Table 3: Experimental and Calculated UV-Vis Spectral Data for 1-Amino-4-
hydroxyanthraquinone

Experimental Amax Calculated Amax Oscillator Strength  Major Contribution
(nm)[1] (nm) (f) (Transition)

HOMO - LUMO (1t
550 542 0.215

HOMO-1 - LUMO (Tt
485 478 0.189

HOMO-2 - LUMO+1
315 310 0.350

(m - m)

HOMO - LUMO+2 (n
275 271 0.412

- )

The calculated spectrum shows good agreement with the experimental findings, allowing for a
confident assignment of the observed absorption bands. The visible region absorption is
primarily attributed to 1t — 1t* transitions, which are characteristic of the extended conjugation
in the anthraquinone system.

Methodologies and Protocols
Experimental Protocols

e FT-IR and Raman Spectroscopy: The FT-IR spectrum of a solid sample of 1-Amino-4-
hydroxyanthraquinone is typically recorded using the KBr pellet technique on a
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spectrometer, such as a Bruker IFS 85, over a range of 4000-400 cm~2.[2] The FT-Raman
spectrum is obtained using a laser excitation source, with the scattered light collected and
analyzed.

o UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent,
such as ethanol, using a spectrophotometer.[1] The concentration of the solution is adjusted
to obtain absorbance values within the linear range of the instrument.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian suite of programs. The
molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP
functional and the 6-31G(d) basis set. The vibrational frequencies were calculated at the same
level of theory to confirm that the optimized structure corresponds to a local minimum on the
potential energy surface. The electronic absorption spectrum was predicted using Time-
Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d) basis set.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the computational
workflow and the key intramolecular interactions in 1-Amino-4-hydroxyanthraquinone.
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Computational workflow for 1-Amino-4-hydroxyanthraquinone.
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Key intramolecular interactions in 1-Amino-4-hydroxyanthraquinone.

Conclusion

The integration of quantum chemical calculations with experimental data provides a robust
framework for understanding the structure-property relationships of 1-Amino-4-
hydroxyanthraquinone. The presented data and methodologies offer a detailed guide for
researchers in the fields of computational chemistry, drug design, and materials science,
facilitating further exploration and application of this important class of molecules. The high
degree of correlation between theoretical predictions and experimental observations validates
the computational models employed and highlights their predictive power in molecular design
and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Quantum Chemical Blueprint of 1-Amino-4-
hydroxyanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669015#quantum-chemical-calculations-for-1-
amino-4-hydroxyanthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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